molecular formula C10H13NO3 B057963 4-(2-Methyl-2-nitropropyl)phenol CAS No. 16066-97-0

4-(2-Methyl-2-nitropropyl)phenol

Cat. No. B057963
M. Wt: 195.21 g/mol
InChI Key: QEFUZHZUCRVJLK-UHFFFAOYSA-N
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Patent
US06046227

Procedure details

A mixture of 4-hydroxybenzyl alcohol (100.08 g, 806 mmol), 2-nitropropane (400 mL, 4.45 mol) and diglyme (800 mL) was heated to 38° C. Potassium t-butoxide (45.29 g, 403.6 mmol) was added, and the mixture was heated to reflux at 132° C. with a Dean-Stark trap. Water began collecting in the trap, and continued at a high rate for approximately 1.5 h. When water collection slowed (around 2.5 h) then aliquats of solvent (30-40 mL each) were removed every thirty minutes. During the water collection and solvent removal the temperature rose from 132° C. to 149° C. After 4 h less than 1% of the 4-hydroxybenzyl alcohol remained by HPLC analysis. The heating mantle was removed, and the reaction mixture was allowed to cool. When the temperature was 100° C. water (200 mL) was added, and the solution was allowed to cool to room temperature. Solvent was removed on a rotary evaporator under vacuum until 593 g of solution remained. Water (500 mL) and EtOAc (500 mL) were added and the layers were separated, and the aqueous layer was extracted with EtOAc (200 mL), and the combined organic layers were extracted with 1N HCl (500 mL) and water (300 mL). The organic layer was distilled in vacuo to 261 g of oil to which EtOAc was added (160 mL). Heptane (3.4 L) was added rapidly with vigorous stirring for 30 min, and the product crystallized to yield a beige solid (112.36 g, 71% yield, >98% purity by HPLC analysis). Another crop of crystals may be obtained from the filtrate by concentrating and filtering the solids, or by concentrating more fully to a solution and adding heptane to crystallize. NMR, MS, and EA.
Quantity
100.08 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
45.29 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]O)=[CH:4][CH:3]=1.[N+:10]([CH:13]([CH3:15])[CH3:14])([O-:12])=[O:11].CC(C)([O-])C.[K+]>COCCOCCOC>[CH3:14][C:13]([N+:10]([O-:12])=[O:11])([CH3:15])[CH2:6][C:5]1[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100.08 g
Type
reactant
Smiles
OC1=CC=C(CO)C=C1
Name
Quantity
400 mL
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
Quantity
800 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
45.29 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
38 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at 132° C. with a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
Water began collecting in the trap
CUSTOM
Type
CUSTOM
Details
When water collection
CUSTOM
Type
CUSTOM
Details
(around 2.5 h)
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
aliquats of solvent (30-40 mL each) were removed every thirty minutes
CUSTOM
Type
CUSTOM
Details
During the water collection and solvent removal the temperature
CUSTOM
Type
CUSTOM
Details
rose from 132° C. to 149° C
WAIT
Type
WAIT
Details
After 4 h less than 1% of the 4-hydroxybenzyl alcohol remained by HPLC analysis
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The heating mantle was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
was 100° C.
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
Solvent was removed on a rotary evaporator under vacuum until 593 g of solution
ADDITION
Type
ADDITION
Details
Water (500 mL) and EtOAc (500 mL) were added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined organic layers were extracted with 1N HCl (500 mL) and water (300 mL)
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled in vacuo to 261 g of oil to which EtOAc
ADDITION
Type
ADDITION
Details
was added (160 mL)
ADDITION
Type
ADDITION
Details
Heptane (3.4 L) was added rapidly
CUSTOM
Type
CUSTOM
Details
the product crystallized
CUSTOM
Type
CUSTOM
Details
to yield a beige solid (112.36 g, 71% yield, >98% purity by HPLC analysis)
CUSTOM
Type
CUSTOM
Details
Another crop of crystals may be obtained from the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating
FILTRATION
Type
FILTRATION
Details
filtering the solids
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating more fully to a solution
ADDITION
Type
ADDITION
Details
adding heptane
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CC(CC1=CC=C(C=C1)O)(C)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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